molecular formula C14H13ClN4O3 B13939887 4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine CAS No. 873566-59-7

4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine

Cat. No.: B13939887
CAS No.: 873566-59-7
M. Wt: 320.73 g/mol
InChI Key: ZQFABHRORNATPY-UHFFFAOYSA-N
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Description

4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications

Preparation Methods

The synthesis of 4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, which involves the reaction of the pyrimidine derivative with a nitrating agent such as nitric acid.

    Morpholine Substitution: The final step involves the substitution of a morpholine ring at the 4-position of the pyrimidine ring. This is typically achieved through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Biological Studies: The compound is used in studies to understand the interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine can be compared with other pyrimidine derivatives, such as:

    4-(2,6-Dichloropyrimidin-4-yl)morpholine: This compound has similar structural features but lacks the nitro group, which may result in different biological activities.

    2,4-Dichloro-6-methylpyrimidine: This compound has a different substitution pattern on the pyrimidine ring, leading to distinct chemical and biological properties.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a fused ring system and are known for their potent kinase inhibitory activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

CAS No.

873566-59-7

Molecular Formula

C14H13ClN4O3

Molecular Weight

320.73 g/mol

IUPAC Name

4-[2-chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine

InChI

InChI=1S/C14H13ClN4O3/c15-14-16-12(10-2-1-3-11(8-10)19(20)21)9-13(17-14)18-4-6-22-7-5-18/h1-3,8-9H,4-7H2

InChI Key

ZQFABHRORNATPY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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